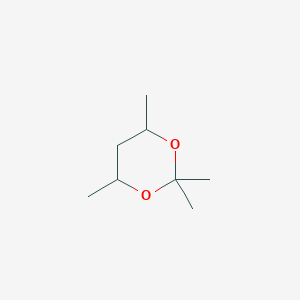

2,2,4,6-Tetramethyl-1,3-dioxane

Description

Properties

CAS No. |

17227-17-7 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,2,4,6-tetramethyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-6-5-7(2)10-8(3,4)9-6/h6-7H,5H2,1-4H3 |

InChI Key |

GPKRWHGIASNHBE-UHFFFAOYSA-N |

SMILES |

CC1CC(OC(O1)(C)C)C |

Canonical SMILES |

CC1CC(OC(O1)(C)C)C |

Other CAS No. |

20268-00-2 |

Synonyms |

2,2,4,6-tetramethyl-1,3-dioxane |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2,2,4,6-Tetramethyl-1,3-dioxane

The traditional synthesis of this compound relies on direct condensation and cyclization reactions from readily available precursors. These methods are valued for their straightforwardness and efficiency.

Condensation Reactions with Aldehydes and Diols

The most common and direct route to substituted 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. wikipedia.org For the specific synthesis of this compound, this involves the reaction of acetone (B3395972) with pentane-2,4-diol. The reaction is typically facilitated by a Brønsted or Lewis acid catalyst, and water is removed to drive the equilibrium towards the formation of the dioxane product. wikipedia.org

A variety of acid catalysts can be employed for this transformation, including p-toluenesulfonic acid (PTSA), sulfuric acid, or acidic ion-exchange resins. google.comstackexchange.com The reaction mechanism involves the initial protonation of the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of one of the hydroxyl groups of pentane-2,4-diol, leading to a hemiacetal intermediate. Subsequent intramolecular cyclization through the attack of the second hydroxyl group and elimination of a water molecule yields the final this compound ring structure.

Cyclization Processes from Hydroxyl or Carbonyl Precursors

Cyclization processes, such as the Prins reaction, also provide a pathway to 1,3-dioxane (B1201747) structures. The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org While a direct example for this compound via the Prins reaction is not prominently documented, a related isomer, 2,4,4,6-tetramethyl-1,3-dioxane, has been synthesized by the reaction of isobutene with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of acidic alumina. google.com This illustrates the principle of forming the dioxane ring through the cyclization of an intermediate generated from an alkene and a carbonyl source.

Another relevant cyclization approach involves the intramolecular hemiacetal formation from δ-hydroxy carbonyl compounds. For instance, δ-hydroxy α,β-unsaturated aldehydes and ketones can undergo a highly stereoselective two-component hemiacetal/oxa-conjugate addition reaction with other aldehydes to form syn-1,3-dioxanes. researchgate.net This highlights that precursors containing appropriately spaced hydroxyl and carbonyl functionalities can be induced to cyclize into the 1,3-dioxane framework.

Advanced Synthesis of Substituted 1,3-Dioxanes and Derivatives

More sophisticated synthetic methods have been developed for creating substituted 1,3-dioxanes, offering greater control over stereochemistry and allowing for the introduction of a wider range of functional groups.

Grignard Reactions in 1,3-Dioxane Synthesis

Grignard reagents serve as powerful carbon nucleophiles in the synthesis of substituted 1,3-dioxanes, particularly for introducing substituents at the C2 position. thieme-connect.de The reaction of a Grignard reagent with a 2-alkoxy-1,3-dioxane, a type of monocyclic ortho ester, is a key example of this approach, known as the Bodroux–Chichibabin reaction. thieme-connect.de

This method is particularly useful for creating 2-substituted dioxanes that might be difficult to access through direct condensation. The primary challenge in this reaction is controlling the selectivity between the desired exocyclic cleavage, which results in the 2-substituted 1,3-dioxane, and the undesired endocyclic cleavage, which leads to an acyclic acetal (B89532). thieme-connect.de

| Reactants | Product | Reaction Type |

| 2-Alkoxy-1,3-dioxane, Grignard Reagent (R³MgX) | 2-Substituted-1,3-dioxane | Bodroux–Chichibabin reaction |

| 4-Bromo-2-fluorohalogeno benzene, DMF, 2-alkyl propane-1,3-diol | trans-2(4-hologenated-3-fluorophenyl)-5-alkyl- google.comwikipedia.org dioxane | Grignard exchange, condensation |

This table showcases examples of reactions involving Grignard reagents in the synthesis of 1,3-dioxane derivatives. thieme-connect.degoogle.com

Stereoselective Synthesis of 2-Substituted 1,3-Dioxanes via Ortho Esters

The reaction between Grignard reagents and cyclic ortho esters can be highly stereoselective, a feature that has been extensively studied using conformationally rigid systems. thieme-connect.de The stereochemical outcome is dictated by stereoelectronic effects. Specifically, the departure of the alkoxy group at the C2 position is assisted by the anti-periplanar lone pair orbitals of the two endocyclic oxygen atoms. thieme-connect.de

This requirement means that an axially oriented alkoxy group is readily displaced by the Grignard reagent, as its orientation allows for optimal orbital overlap. In contrast, an equatorially positioned alkoxy group is significantly less reactive under the same conditions. thieme-connect.de This difference in reactivity allows for the stereoselective synthesis of 2-substituted 1,3-dioxanes by starting with an ortho ester that has a specific stereochemistry at the C2 position. The anomeric effect often stabilizes the axial position for the alkoxy group in the starting ortho ester, facilitating this selective substitution. thieme-connect.de

Formation of Axial 2-Alkyl-1,3-dioxanes

The stereoelectronically controlled reaction of Grignard reagents with 2-alkoxy-1,3-dioxanes provides a pathway to forming 2-alkyl-1,3-dioxanes where the newly introduced alkyl group can occupy an axial position. While equatorial substitution at C2 is generally thermodynamically favored to minimize steric interactions with axial substituents at C4 and C6, the kinetic product of the Grignard reaction with a 2-alkoxy-1,3-dioxane can result in an axial alkyl group. thieme-connect.de

The stereochemical course of the nucleophilic attack by the Grignard reagent on the intermediate oxocarbenium ion determines the final position of the alkyl group. The trajectory of this attack can be influenced by the steric and electronic environment of the dioxane ring, potentially leading to the formation of the less stable axial isomer under kinetic control.

Regiospecific and Stereospecific Cyclizations

The primary method for synthesizing this compound is the acid-catalyzed acetalization reaction between a 1,3-diol and a ketone. Specifically, the reaction involves 2,4-pentanediol (B147393) and acetone. The synthesis of 1,3-dioxane derivatives is commonly achieved through the acetalization of 1,3-diols with corresponding aldehydes or ketones, often using para-toluenesulfonic acid (PTSA) or other acid catalysts. researchgate.net This process is typically reversible, and the equilibrium is driven toward the product by removing the water formed during the reaction. researchgate.net

The stereochemistry of the resulting dioxane is directly dependent on the stereochemistry of the starting diol. The condensation of meso-2,4-pentanediol with various ketones leads to the formation of 2,4,6-substituted-1,3-dioxane derivatives as a mixture of cis and trans isomers. researchgate.net In the context of this compound, the cis isomer has the methyl groups at positions 4 and 6 on the same side of the dioxane ring, while in the trans isomer, they are on opposite sides. The stereochemistry of these products is typically elucidated using high-field NMR experiments, and the isomeric ratio can be measured by methods such as GC-MS. researchgate.net

The reaction can be influenced by various strong Brønstedt acids, including sulfuric acid, perchloric acid, or hydrochloric acid, which can catalyze both the formation and the equilibration between isomers. google.com This equilibration occurs through the acid-catalyzed opening and closing of the dioxane ring, allowing the isomers to interconvert until a thermodynamically stable ratio is achieved. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst Type | Key Outcome |

|---|---|---|---|

| 1,3-Diol (e.g., 2,4-Pentanediol) | Ketone or Aldehyde (e.g., Acetone) | Acid Catalyst (e.g., PTSA, H₂SO₄) | Formation of a 1,3-dioxane ring via acetalization. researchgate.net |

| meso-2,4-Pentanediol | Ketone | Acid Catalyst | Produces a mixture of cis and trans diastereomers. researchgate.net |

| Mixture of cis/trans isomers | Acid Catalyst | Brønstedt Acid (e.g., H₂SO₄) | Equilibration to a thermodynamic mixture of isomers. researchgate.netgoogle.com |

Role as a Precursor and Intermediate in Complex Molecule Synthesis

While not a widely cited starting material for complex natural product synthesis, this compound serves a crucial function as a stable intermediate, primarily in the context of protecting group chemistry.

Building Blocks for Organic Synthesis

The fundamental role of 1,3-dioxanes in organic synthesis is to act as protecting groups for either carbonyl compounds or 1,3-diols. stackexchange.com In this capacity, this compound can be viewed as a building block that masks the reactivity of both acetone and 2,4-pentanediol. This protection allows chemists to perform reactions on other parts of a molecule without affecting the diol or ketone functionalities. The dioxane structure is generally stable under basic, reductive, and oxidative conditions, making it a robust protecting group.

The retrosynthesis of such a dioxane involves disconnecting the two C-O acetal bonds, leading back to the constituent diol and carbonyl compound. stackexchange.com This conceptual reversal highlights its role as a synthetic equivalent of these two precursor molecules, which can be regenerated later in a synthetic sequence.

Derivatization Strategies of this compound

Derivatization of the this compound scaffold can be approached in two primary ways: modification during synthesis or subsequent reaction of the formed ring.

One strategy involves varying the carbonyl component used in the initial cyclization. By reacting meso-2,4-pentanediol with different aldehydes or ketones, a diverse series of 2-substituted-4,6-dimethyl-1,3-dioxanes can be synthesized. For example, using a different ketone in place of acetone allows for the introduction of various substituents at the C2 position of the dioxane ring, as demonstrated by the synthesis of derivatives like r-2-benzyl-2,c-4,c-6-trimethyl-1,3-dioxane. researchgate.net

Mechanistic Organic Chemistry Studies

Reaction Mechanisms Involving the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity is central to its use as a protecting group for 1,3-diols and carbonyl compounds in organic synthesis. thieme-connect.de

Acid-catalyzed ring-opening is a characteristic reaction of 1,3-dioxanes. The process is initiated by protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate. In the case of 2,2,4,6-tetramethyl-1,3-dioxane, the presence of methyl groups influences the stability of this intermediate and, consequently, the reaction pathway. For instance, studies on related 1,3-dioxane systems have shown that the regioselectivity of ring-opening can be controlled by the substitution pattern. researchgate.net While specific studies on the acid-catalyzed ring-opening of this compound are not extensively detailed in the reviewed literature, the general mechanism involves the formation of a tertiary carbocation at the C2 position, stabilized by the gem-dimethyl group.

In different contexts, such as reactions with strong Lewis acids or under reductive conditions, the 1,3-dioxane ring can also be opened. For example, reductive cleavage with reagents like diisobutylaluminium hydride (DIBALH) can lead to the formation of mono-protected diols. researchgate.net The regiochemical outcome of these reactions is often dictated by the coordination of the Lewis acid to the oxygen atoms and the steric environment around the C4 and C6 positions.

Nucleophilic substitution reactions on the 1,3-dioxane ring itself are not common, as the carbon atoms of the ring are not typically electrophilic enough to be attacked by nucleophiles directly. However, the C2 position can become highly electrophilic upon protonation in an acidic medium, facilitating the ring-opening that is then followed by nucleophilic attack by a solvent molecule like water, leading to hydrolysis.

Substitution reactions can occur at substituents attached to the dioxane ring. For instance, if a leaving group were present on one of the methyl substituents, it could undergo nucleophilic substitution, but this is a reaction of the substituent, not the ring itself.

Acid-Catalyzed Hydrolysis of 1,3-Dioxanes

The acid-catalyzed hydrolysis of 1,3-dioxanes to regenerate the parent carbonyl compound and 1,3-diol is a fundamental and extensively studied reaction. This process is crucial for the removal of the dioxane protecting group.

A study on the diastereomer-differentiating hydrolysis of 1,3-diol-acetonides demonstrated that stereochemistry can lead to different hydrolysis rates. mdpi.com This suggests that the cis and trans isomers of this compound would likely exhibit different hydrolysis kinetics.

The table below presents hypothetical kinetic data to illustrate the expected trends in the acid-catalyzed hydrolysis of substituted 1,3-dioxanes, based on general principles.

| Compound | Relative Rate of Hydrolysis (Hypothetical) | Key Influencing Factors |

| 1,3-Dioxane | 1 | Baseline |

| 2-Methyl-1,3-dioxane | ~10-100 | Electronic stabilization of the carbocation intermediate by the methyl group. |

| 2,2-Dimethyl-1,3-dioxane | ~1000-10000 | Enhanced stabilization of the tertiary carbocation by two methyl groups. |

| 2,4,6-Trimethyl-1,3-dioxane | Varies with stereochemistry | Steric hindrance from C4 and C6 methyl groups can affect the approach of water and the conformation of the ring. |

| This compound | Complex | A combination of strong electronic stabilization from C2 methyls and potential steric hindrance from C4/C6 methyls. |

The acid-catalyzed hydrolysis of most simple acetals, including 1,3-dioxanes, is generally accepted to proceed via an A2 (or A-SE2) mechanism. lookchem.comrsc.org This mechanism involves a bimolecular rate-determining step. The sequence of events is as follows:

Protonation: A rapid, reversible protonation of one of the ring oxygen atoms by a hydronium ion.

Ring-Opening: The C-O bond cleaves to form a resonance-stabilized carbocation (an oxocarbenium ion). This step is often the rate-determining step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields the hemiacetal intermediate, which then undergoes further rapid hydrolysis to the final products (the carbonyl compound and the 1,3-diol).

Evidence for the A2 mechanism in related systems includes the dependence of the reaction rate on the acidity of the medium and the observation of general acid catalysis in some cases. lookchem.com The significant rate enhancement by electron-donating substituents at the C2 position is also consistent with the formation of a carbocationic intermediate.

The substituents on the 1,3-dioxane ring have a profound impact on the rate of acid-catalyzed hydrolysis.

Electronic Effects: Electron-donating groups at the C2 position, such as methyl groups, stabilize the intermediate carbocation, thereby increasing the rate of hydrolysis. The gem-dimethyl group at the C2 position in this compound is expected to have a strong rate-accelerating effect.

Solvent Effects: The polarity of the solvent can influence the rate of hydrolysis. Studies on related systems, such as the hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in dioxane-water mixtures, have shown that the reaction rate can be sensitive to the solvent composition. rsc.org Generally, a more polar solvent can better solvate the charged transition state, potentially accelerating the reaction. However, the activity of the acid catalyst can also be affected by the solvent medium. For instance, the rate of hydrolysis of diethoxymethane (B1583516) in dioxane-water mixtures shows complex behavior depending on the acid catalyst and the water concentration. scispace.com

Peroxide Formation and Decomposition Mechanisms

The structure of this compound, like other ethers and cyclic acetals, makes it susceptible to autoxidation, a process that leads to the formation of potentially hazardous peroxides. jove.comlibretexts.orgsigmaaldrich.com This occurs through a free-radical chain reaction initiated by exposure to atmospheric oxygen, often catalyzed by light or heat. jove.comsigmaaldrich.com The carbon atoms adjacent to the oxygen atoms are particularly prone to hydrogen abstraction, which is the initiating step of peroxide formation. jove.comresearchgate.net

The general mechanism for the autoxidation of ethers involves three main stages: initiation, propagation, and termination. jove.com

Initiation: A radical initiator abstracts a hydrogen atom from a carbon alpha to an ether oxygen, creating a carbon-centered radical. youtube.com

Propagation: This carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). jove.comyoutube.com This peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus continuing the chain reaction. jove.comyoutube.com

Termination: The reaction chain concludes when two radicals combine to form a stable, non-radical product. jove.com

In the case of this compound, the hydrogen atoms at the C4 and C6 positions are susceptible to abstraction. The C-H bonds at the C2 position of the 1,3-dioxane ring are typically the weakest; however, in this specific molecule, the C2 position is substituted with two methyl groups, leaving the C4 and C6 positions as the primary sites for radical initiation. researchgate.net

While this compound is a cyclic acetal (B89532) that forms peroxides, a related class of compounds, the 1,2-dioxanes, are cyclic peroxides themselves. The synthesis of these six-membered peroxide rings often proceeds via the cyclization of unsaturated hydroperoxides. acs.orgnih.gov This process is distinct from the peroxide formation from 1,3-dioxanes but is a key mechanistic pathway in peroxide chemistry.

The cyclization can be induced by various catalysts. For example, γ,δ-unsaturated tertiary hydroperoxides can be cyclized using a palladium(II) catalyst to yield 1,2-dioxanes. nih.govnih.gov Similarly, cobalt-catalyzed hydroperoxidation of dienes can produce unsaturated hydroperoxides, which then undergo acid-catalyzed intramolecular cyclization to form 1,2-dioxanes. acs.org

| Reactant Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| γ,δ-Unsaturated Tertiary Hydroperoxide | Palladium(II) Catalyst | 1,2-Dioxane (B1202867) | nih.govnih.gov |

| Unsaturated Hydroperoxide (from diene) | Cobalt(II) picolinate (B1231196) (for hydroperoxidation), then HNEt₃Cl / Et₃N (for cyclization) | 1,2-Dioxane | acs.org |

| Unsaturated Hydroperoxy Acetal | Ozone in AcOH-CH₂Cl₂ | Hydroperoxy-substituted 1,2-Dioxane | clockss.org |

Once formed, cyclic peroxides like 1,2-dioxanes can undergo further reactions, including rearrangements. Research has shown that 1,2-dioxanes can rearrange into γ-lactones in the presence of triethylamine (B128534) via a Kornblum-DeLaMare type mechanism. researchgate.net Some studies have also observed the radical-mediated rearrangement of a 1,2-dioxane to a five-membered 1,2-dioxolane. researchgate.net These rearrangements are significant as they represent pathways for the transformation of the peroxide ring into other functional groups. The rearrangement of the 1,1-diphenylethoxyl radical, a related process, has been shown through DFT calculations to proceed through a two-step mechanism involving a bridged intermediate, rather than a concerted step. nih.gov

The entire process of autoxidation is governed by the formation and reaction of radical intermediates. libretexts.org The key species in the peroxide formation from a 1,3-dioxane are the initial carbon-centered radical and the subsequent oxygen-centered peroxy radical (ROO•). jove.comrsc.org

Carbon-Centered Radical (R•): Formed during the initiation step by the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen. jove.comyoutube.com This radical is stabilized by the adjacent oxygen atom. stackexchange.com

Peroxy Radical (ROO•): Formed in the first propagation step when the carbon-centered radical couples with molecular oxygen. jove.comyoutube.com

Hydrogen Atom Transfer: The second propagation step involves the transfer of a hydrogen atom from a neutral ether molecule to the peroxy radical. jove.com This step is crucial as it forms the stable hydroperoxide product (ROOH) and regenerates a carbon-centered radical to continue the chain. youtube.com

Theoretical studies on diethyl ether, a simpler acyclic ether, suggest that the peroxy radical can also undergo isomerization, which presents a competing reaction channel to the bimolecular hydrogen transfer. rsc.orgacs.org

Oxidative Coupling Reactions

Oxidative coupling is a class of reaction where two molecular entities are joined through an oxidative process, often mediated by a metal catalyst. wikipedia.org

Metal ions are effective catalysts for oxidation reactions due to their ability to exist in variable oxidation states, acting as electron shuttles in redox cycles. truegeometry.com In the context of peroxide chemistry, metal catalysts are pivotal.

Cobalt-Catalyzed Hydroperoxidation: Cobalt complexes, such as those with picolinate ligands, are effective catalysts for the hydroperoxidation of alkenes, which is a key step in creating the precursors for cyclic peroxide synthesis. nih.gov Salen-supported cobalt complexes are also used for the oxidative hydrofunctionalization of alkenes. nih.gov In some catalytic cycles, a cobalt(II) species is oxidized to a more active cobalt(III) complex by an oxidant like hydrogen peroxide, which then participates in the primary reaction before being reduced back to cobalt(II). youtube.com

Palladium-Catalyzed Cyclization: As mentioned previously, palladium(II) salts catalyze the cyclization of unsaturated hydroperoxides to form 1,2-dioxanes. nih.govnih.gov This reaction involves the intramolecular attack of the peroxide nucleophile onto the alkene, which is activated by the palladium catalyst. nih.gov Palladium catalysts are also known to mediate the oxidative carbonylation of alkenes. ucl.ac.uk

Iron-Catalyzed Etherification: While not a direct oxidation of the dioxane itself, iron(III) catalysts have been shown to facilitate the dehydrative etherification of alcohols, a process that forms ether linkages. acs.orgnih.gov Mechanistic studies indicate that the iron(III) center activates an alcohol, which can then react with another alcohol molecule to form an ether. nih.gov

| Process | Metal Catalyst | Role of Metal | Reference |

|---|---|---|---|

| Alkene Hydroperoxidation | Cobalt(II) picolinate | Catalyzes the addition of a hydroperoxy group to an alkene. | nih.gov |

| Hydroperoxide Cyclization | Palladium(II) salts | Activates an alkene for intramolecular nucleophilic attack by a hydroperoxide. | nih.govnih.gov |

| Dehydrative Etherification | Iron(III) triflate | Acts as a Lewis acid to activate an alcohol for nucleophilic attack. | acs.orgnih.gov |

The primary autoxidative process for this compound is its coupling with molecular oxygen to form hydroperoxides. This free-radical chain reaction is a well-established mechanism for ethers. jove.comlibretexts.org The process is initiated by the formation of a radical on the dioxane ring, which then couples with diradical oxygen (O₂). youtube.com The resulting peroxy radical propagates the chain by abstracting a hydrogen from another dioxane molecule, yielding a hydroperoxide and a new radical. jove.comyoutube.com This autoxidation is effectively a coupling of the dioxane substrate with oxygen. jove.com

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the characterization of 2,2,4,6-tetramethyl-1,3-dioxane, enabling the definitive assignment of its constitution and the stereochemical arrangement of its substituents. The molecule exists as two diastereomers: a cis-isomer and a trans-isomer.

1D NMR (¹H and ¹³C) for Structural Elucidation

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. Analysis of the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra allows for the initial structural verification of the two isomers.

The ¹H NMR spectra of both the cis- and trans-isomers of this compound exhibit characteristic signals for the methyl groups and the protons on the dioxane ring. Similarly, the ¹³C NMR spectra show distinct resonances for the different carbon atoms, including the quaternary carbon at position 2, the methine carbons at positions 4 and 6, the methylene (B1212753) carbon at position 5, and the various methyl carbons.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Isomers (Note: This table is a representation based on general principles of 1,3-dioxane (B1201747) NMR and is for illustrative purposes. Actual values may vary based on solvent and instrument frequency.)

| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Multiplicity |

| 2-CH₃ (axial) | ~1.3-1.4 | - | s |

| 2-CH₃ (equatorial) | ~1.4-1.5 | ~1.4-1.5 | s |

| 4-CH | ~3.8-4.0 | ~3.9-4.1 | m |

| 6-CH | ~3.8-4.0 | ~3.9-4.1 | m |

| 4-CH₃ | ~1.1-1.2 | ~1.2-1.3 | d |

| 6-CH₃ | ~1.1-1.2 | ~1.2-1.3 | d |

| 5-CH₂ (axial) | ~1.5-1.7 | ~1.6-1.8 | m |

| 5-CH₂ (equatorial) | ~1.2-1.4 | ~1.3-1.5 | m |

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Isomers (Note: This table is a representation based on general principles of 1,3-dioxane NMR and is for illustrative purposes. Actual values may vary based on solvent and instrument frequency.)

| Carbon | cis-Isomer (ppm) | trans-Isomer (ppm) |

| C-2 | ~98-100 | ~98-100 |

| C-4 | ~65-68 | ~66-69 |

| C-6 | ~65-68 | ~66-69 |

| C-5 | ~42-45 | ~43-46 |

| 2-CH₃ (axial) | ~20-22 | - |

| 2-CH₃ (equatorial) | ~25-28 | ~25-28 |

| 4-CH₃ | ~21-23 | ~22-24 |

| 6-CH₃ | ~21-23 | ~22-24 |

2D NMR Techniques for Connectivity Analysis

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the atoms within the this compound molecule. sdsu.eduyoutube.comepfl.ch

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methine protons at C4 and C6 and the adjacent methylene protons at C5. It would also confirm the coupling between the methine protons and their respective methyl group protons. sdsu.eduyoutube.com

HSQC: An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum. sdsu.eduyoutube.comepfl.ch

Although specific 2D NMR datasets for this compound are not widely published, the application of these standard techniques is a routine procedure in the structural confirmation of organic molecules.

Stereochemical Assignments based on NMR Parameters

The differentiation between the cis- and trans-isomers of this compound is achieved by a detailed analysis of NMR parameters, particularly chemical shifts and coupling constants, which are sensitive to the spatial orientation of the substituents. Foundational work by Pihlaja and Heikkilä established the configurations of these isomers. electronicsandbooks.com

In the more stable chair conformation, the cis-isomer (r-2,c-4,c-6-trimethyl-1,3-dioxane) would have the two methyl groups at positions 4 and 6 in equatorial orientations. The trans-isomer (r-2,t-4,t-6-trimethyl-1,3-dioxane) would have one of these methyl groups in an axial position and the other in an equatorial position. This difference in the orientation of the methyl groups leads to distinct chemical shifts for the ring protons and carbons, as well as for the methyl groups themselves, due to anisotropic and steric effects. For instance, an axial methyl group typically resonates at a higher field (lower ppm value) in both ¹H and ¹³C NMR spectra compared to an equatorial one.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns of this compound, further confirming its structure.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the this compound molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak ([M]⁺) would be observed at m/z 144, corresponding to the molecular formula C₈H₁₆O₂.

Common fragmentation pathways for 1,3-dioxanes involve the loss of substituents and cleavage of the ring. For this compound, key fragmentation steps would likely include:

Loss of a methyl group (CH₃) from the molecular ion, resulting in a prominent peak at m/z 129 ([M-15]⁺).

Cleavage of the dioxane ring, which can lead to various smaller fragments. For instance, the loss of an acetone (B3395972) molecule (C₃H₆O) from the molecular ion is a characteristic fragmentation for 2,2-dimethyl substituted 1,3-dioxanes.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 144 | [C₈H₁₆O₂]⁺ (Molecular Ion) |

| 129 | [C₇H₁₃O₂]⁺ |

| 87 | [C₄H₇O₂]⁺ |

| 71 | [C₄H₇O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This enables the unambiguous confirmation of the elemental composition of each ion. For this compound, with a molecular formula of C₈H₁₆O₂, the calculated exact mass is 144.11503 Da. An HRMS measurement would confirm this value, distinguishing it from other ions with the same nominal mass but different elemental compositions. This technique is a powerful tool for verifying the identity of the compound and for analyzing complex mixtures. github.ioresearchgate.netnsf.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a saturated cyclic ether, the IR spectrum is characterized by vibrations of its alkyl groups and the C-O-C ether linkages.

The primary vibrational modes include C-H stretching from the methyl and methylene groups, various C-H bending modes (scissoring, rocking, and wagging), C-O-C stretching of the dioxane ring, and C-C bond stretching. docbrown.inforesearchgate.net

Interactive Data Table: Representative IR Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2990 - 2950 | ν_as(CH₃) | Asymmetric C-H stretching in methyl groups |

| ~2970 - 2920 | ν_as(CH₂) | Asymmetric C-H stretching in the ring methylene group |

| ~2880 - 2850 | ν_s(CH₃) | Symmetric C-H stretching in methyl groups |

| ~2860 - 2840 | ν_s(CH₂) | Symmetric C-H stretching in the ring methylene group |

| ~1470 - 1450 | δ_as(CH₃), δ(CH₂) | Asymmetric C-H bending (deformation) of methyl groups and scissoring of the methylene group |

| ~1380 - 1365 | δ_s(CH₃) | Symmetric C-H bending (umbrella mode) of methyl groups |

| ~1150 - 1050 | ν(C-O-C) | Asymmetric and symmetric C-O-C stretching vibrations of the ether linkage |

| Below 1000 | Fingerprint region, complex vibrations including C-C stretching and ring deformations |

Note: These are approximate ranges. Specific peak positions can vary based on the isomer (cis/trans) and the sample phase.

The IR spectrum of this compound can be analyzed by focusing on key regions corresponding to its functional groups. rsc.org

C-H Stretching Region (3000-2840 cm⁻¹): This region is dominated by the stretching vibrations of the carbon-hydrogen bonds of the four methyl groups and the ring's CH and CH₂ groups. These absorptions are typical for saturated alkanes and ethers, confirming the aliphatic nature of the molecule. rsc.org

C-O-C Stretching Region (1150-1050 cm⁻¹): The most characteristic feature for a 1,3-dioxane is the strong absorption band(s) associated with the C-O single-bond stretching vibrations. libretexts.org Cyclic ethers typically show prominent C-O stretching bands in this area. The presence of strong peaks here is a key indicator of the dioxane ring structure. docbrown.info The absence of other significant functional group bands, such as a broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1715 cm⁻¹), confirms the identity as a simple ether without hydroxyl or carbonyl functionalities. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: Saturated ethers like this compound lack chromophores that absorb light in the visible (400-800 nm) or near-UV (200-400 nm) regions. The electronic transitions available involve the excitation of non-bonding electrons on the oxygen atoms (n → σ) or electrons in C-C and C-O sigma bonds (σ → σ). These transitions are high-energy and occur in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. researchgate.net Therefore, under standard UV-Vis spectroscopic analysis, this compound is expected to be transparent.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed photons. This phenomenon typically requires the presence of a fluorophore, which is usually a rigid, planar, conjugated system. As a saturated, flexible, and non-conjugated molecule, this compound does not possess a native fluorophore. While some studies have reported weak fluorescence from p-dioxane, this is not a characteristic property of substituted aliphatic ethers, and this compound is not expected to be fluorescent. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported.

Conformational analyses of related 1,3-dioxanes have been extensively studied by other means, such as NMR spectroscopy and quantum-chemical calculations. researchgate.net These studies generally conclude that the 1,3-dioxane ring predominantly adopts a chair conformation, which is the most stable arrangement. For the cis and trans isomers of this compound, the methyl substituents would occupy specific axial or equatorial positions on this chair framework. nist.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions.

This compound is a diamagnetic, closed-shell molecule with all its electrons paired. Consequently, the neutral molecule is EPR-silent and does not produce an EPR spectrum.

However, an EPR spectrum can be observed if the molecule is converted into a radical species. Studies have been performed on the radical cations of the parent 1,3-dioxane and 1,4-dioxane (B91453), which can be generated by methods such as gamma irradiation in a frozen matrix at low temperatures. researchgate.netrsc.org For the 1,3-dioxane radical cation, EPR spectra observed at low temperatures (around 95 K) reveal hyperfine coupling to several protons. The simulated spectrum for the 1,3-dioxane radical cation shows large hyperfine splittings from two axial protons and smaller splittings from other ring protons. researchgate.net These studies indicate that the radical cation maintains a chair-like conformation. While specific EPR data for the radical cation of this compound is not available, it would be expected to show a complex spectrum due to hyperfine coupling with its many methyl and ring protons.

Advanced Research Applications and Derivatization

Applications in Organic Synthesis

The utility of 2,2,4,6-tetramethyl-1,3-dioxane in specific advanced organic synthesis applications is not extensively reported in publicly available research. However, the general reactivity and stability of the 1,3-dioxane (B1201747) class of compounds provide a framework for its potential roles.

As a Versatile Solvent for Organic Reactions

While cyclic ethers such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are common solvents in organic synthesis, specific studies characterizing this compound as a versatile solvent for organic reactions are limited. acs.orgacs.org Generally, 1,3-dioxanes are stable under basic, oxidative, and reductive conditions, making the heterocyclic ring system suitable for a range of chemical environments. thieme-connect.de Their lability in the presence of acid, which allows for their removal as protecting groups, defines their primary role more as an intermediate than as an inert reaction medium. thieme-connect.de

Role as a Complexing Agent in Coordination Chemistry

There is currently a lack of specific research in available literature demonstrating the application of this compound as a complexing agent in coordination chemistry.

As a Building Block for Heterocyclic Compound Synthesis

The most established role of 1,3-dioxanes in synthesis is as a protecting group for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.dewikipedia.org In this capacity, the 1,3-dioxane moiety is an integral intermediate in the multi-step synthesis of complex organic molecules. The formation of the dioxane protects these functional groups from unwanted reactions while other parts of the molecule are modified. Subsequent acidic hydrolysis removes the dioxane and restores the original diol or carbonyl functionality. thieme-connect.deresearchgate.net

This function makes compounds like this compound a key component in synthetic strategies. For instance, the creation of an enantioenriched 1,3-dioxane via a catalytic asymmetric Prins reaction can be followed by the opening of the acetal (B89532) ring to yield optically active 1,3-diols, which are valuable chiral building blocks for drug synthesis. researchgate.net However, specific examples of this compound being used as a reactive precursor to form different heterocyclic ring systems are not prominently documented.

Material Science and Electrochemical Applications

The inherent chemical properties of the 1,3-dioxane ring system point toward its potential utility in the development of advanced materials, particularly in the field of electrochemistry.

Development of New Materials

Specific research detailing the use of this compound in the development of new polymeric or other advanced materials is not widely available in the current literature.

Potential in Battery Electrolytes and Supercapacitors

Recent research into polymer electrolytes for high-voltage lithium-metal batteries has highlighted the significant potential of the 1,3-dioxane (DOX) structure. A study demonstrated that an in situ fabricated polymer electrolyte from the parent 1,3-dioxane monomer exhibits superior oxidation stability compared to its five-membered ring counterpart, 1,3-dioxolane (B20135) (DOL), which is a more common electrolyte component. rsc.org

The enhanced stability of the six-membered poly(DOX) electrolyte is attributed to its molecular structure, which results in a lower Highest Occupied Molecular Orbital (HOMO) level. This property is crucial for compatibility with high-voltage cathodes. The research findings indicate that the poly(DOX) polymer electrolyte has an oxidation stability exceeding 4.7 V. rsc.org This stability, coupled with a high Li⁺ transference number and the formation of a robust solid-electrolyte interphase (SEI), enables excellent cycling performance in high-voltage (4.5 V) lithium-metal batteries. rsc.org

Although this research was conducted on the unsubstituted 1,3-dioxane, the fundamental advantages of the six-membered ring structure are expected to be retained in its substituted derivatives. Therefore, this compound could be considered a promising candidate for investigation in the development of next-generation, high-stability electrolytes for energy storage devices.

| Property | Value | Significance |

|---|---|---|

| Oxidation Stability | > 4.7 V | Enables use with high-voltage cathodes. |

| Li⁺ Transference Number (t₊) | 0.75 | Indicates efficient lithium ion transport. |

| Li Plating/Stripping Reversibility | > 1300 hours | Suggests long-term stability and cycle life. |

Derivatization for Specialized Research

The derivatization of the this compound core structure opens avenues for advanced research applications. By synthetically modifying this scaffold, researchers can create novel molecules with tailored properties for various scientific investigations.

Synthesis of Novel Polymethylated 1,3-Dioxanes

The synthesis of novel polymethylated 1,3-dioxanes, including the title compound this compound, is often achieved through the acetalization reaction of a suitable 1,3-diol with a ketone or an aldehyde. researchgate.net This reaction is typically catalyzed by an acid, such as para-toluenesulfonic acid (PTSA), and involves the removal of water to drive the equilibrium towards the formation of the dioxane product. researchgate.net

A key precursor for many polymethylated 1,3-dioxanes is meso-2,4-pentanediol. The reaction of this diol with various aldehydes and ketones leads to a range of 2,4,6-substituted-1,3-dioxane derivatives. researchgate.net For the specific synthesis of this compound, acetone (B3395972) serves as the ketone reactant in condensation with meso-2,4-pentanediol. researchgate.net

The stereochemistry of the resulting polymethylated 1,3-dioxanes is of significant interest and can be elucidated using high-field NMR experiments. researchgate.net The ratio of cis and trans isomers formed during the synthesis can provide valuable thermodynamic data, such as the conformational energies (A-values) of the substituents at the 2-position of the 1,3-dioxane ring. researchgate.net

A general synthetic scheme for the preparation of 2,4,6-trisubstituted-1,3-dioxanes is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| meso-2,4-Pentanediol | Aldehyde or Ketone | p-Toluene-sulfonic acid (PTSA) | 2,4,6-Substituted-1,3-dioxane |

Another versatile method for the one-pot synthesis of substituted 1,3-dioxanes is the tandem bis-aldol reaction of a ketone with paraformaldehyde. nih.gov This reaction can be efficiently catalyzed by polystyrenesulfonic acid in an aqueous medium, offering a more environmentally friendly approach. nih.gov

Creation of Functionalized Dioxane Derivatives

The 1,3-dioxane scaffold can be further elaborated to create a diverse array of functionalized derivatives for specialized research. These modifications can involve the introduction of various functional groups or the fusion of the dioxane ring with other cyclic systems.

One approach involves the synthesis of functionalized 1,4-dioxanes (an isomer of 1,3-dioxanes) bearing additional cycloalkane, piperidine, or pyrrolidine (B122466) rings. enamine.net These spirocyclic compounds are valuable building blocks in medicinal chemistry. enamine.net The synthesis often starts from readily available epoxides, which undergo ring-opening with ethylene (B1197577) glycol monosodium salt, followed by cyclization to form the functionalized dioxane. enamine.net

Researchers have also focused on the synthesis of functionalized benzo thieme-connect.deresearchgate.netdioxin-4-ones from salicylic (B10762653) acids and acetylenic esters. nih.gov These reactions, mediated by copper(I) iodide and sodium bicarbonate, yield complex heterocyclic structures with potential biological activity. nih.gov The resulting 1,3-benzodioxinones can be further derivatized, for example, through amidation with primary amines. nih.gov

The regioselective ring-opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, represents another powerful strategy for creating functionalized derivatives. ugent.beresearchgate.net This method allows for the selective manipulation of hydroxyl groups, leading to valuable synthetic intermediates. ugent.beresearchgate.net

Furthermore, the synthesis of 1,3-dioxane-4,6-diones, such as Meldrum's acid and its derivatives, provides access to highly reactive intermediates. chemicalbook.comclockss.org These compounds can undergo various reactions, such as Knoevenagel condensation and Michael additions, to generate a wide range of complex functionalized molecules. clockss.org

A summary of different approaches to functionalized dioxane derivatives is provided in the table below:

| Starting Material(s) | Reaction Type | Functionalized Derivative |

| Epoxides, Ethylene glycol monosodium salt | Ring-opening and cyclization | Dioxanes with additional heteroaliphatic rings enamine.net |

| Salicylic acids, Acetylenic esters | Copper-mediated cyclization | Functionalized benzo thieme-connect.deresearchgate.netdioxin-4-ones nih.gov |

| 1,3-Dioxane-type acetals (in carbohydrates) | Regioselective ring-opening | Partially protected polyols ugent.beresearchgate.net |

| Aromatic aldehydes, 1,3-Dioxane-4,6-diones | Knoevenagel condensation, Michael addition | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives clockss.org |

Environmental Dynamics and Analytical Research

Environmental Fate and Transport Processes

The environmental behavior of 2,2,4,6-tetramethyl-1,3-dioxane is dictated by its inherent physicochemical properties, which influence its movement and persistence across different environmental compartments. While specific data for this particular compound is limited, its behavior can be inferred from related dioxane compounds.

Persistence and Mobility in Environmental Compartments (Air, Water, Soil)

Dioxane compounds, in general, are known for their persistence and high mobility in the environment, particularly in aqueous systems. researchgate.netslenvironment.com Their chemical structure, characterized by a robust cyclic ether linkage, makes them resistant to natural degradation processes. researchgate.netnih.gov

Air: In the atmosphere, this compound is expected to be relatively short-lived. Like other volatile organic compounds, it is susceptible to photooxidation, with an estimated atmospheric half-life of one to three days. epa.gov

Water: Due to its high water solubility and low octanol-water partition coefficient (Kow), this compound is expected to be highly mobile in water. researchgate.netnih.gov This property facilitates its rapid migration within aquifers, potentially at velocities similar to that of groundwater. itrcweb.org Consequently, it can lead to the formation of extensive contaminant plumes in groundwater and can be readily transported to surface water bodies. itrcweb.orgclu-in.org The persistence of dioxane in water is a significant concern, as it is resistant to many conventional water treatment processes. researchgate.netresearchgate.net

Soil: The mobility of this compound in soil is also high. Its low organic carbon partitioning coefficient (Koc) indicates a weak affinity for binding to soil organic matter. itrcweb.orgcdc.gov This results in a high potential for leaching from soil into groundwater. itrcweb.orgcdc.gov

Volatilization Potential and Henry's Law Constant Considerations

The volatilization potential of a chemical from water to air is described by its Henry's Law constant. For dioxane compounds, this value is generally low, indicating limited volatilization from aqueous solutions. nih.govitrcweb.org For instance, 1,4-dioxane (B91453) has a Henry's Law constant of 4.8 x 10⁻⁶ atm-m³/mol. itrcweb.org This low volatility means that once dissolved in water, this compound is likely to remain in the aqueous phase rather than partitioning significantly into the atmosphere. itrcweb.org However, volatilization from dry soil surfaces may still be a relevant process, driven by the compound's vapor pressure. cdc.gov

Adsorption/Desorption Characteristics and Organic Carbon Partitioning

The interaction of this compound with soil and sediment is largely governed by its adsorption and desorption characteristics. As previously mentioned, its low organic carbon partitioning coefficient (Koc) suggests minimal adsorption to organic matter in soil and sediment. itrcweb.orgcdc.gov This leads to its high mobility and potential for widespread contamination in subsurface environments. Studies on related compounds like 1,4-dioxane have shown that while conventional adsorbents like granular activated carbon can remove it from water, the efficiency can be limited due to its hydrophilic nature. nih.govresearchgate.net Research into alternative adsorbents like carbon aerogels and zeolites has shown promise for more effective removal. nih.govresearchgate.net

Table 1: Adsorption Data for 1,4-Dioxane on Various Adsorbents

Biodegradation and Atmospheric Oxidation as Degradation Pathways

Biodegradation: The primary degradation pathway for dioxane compounds in the subsurface is aerobic biodegradation. itrcweb.org Certain microorganisms, particularly those expressing monooxygenase enzymes, are capable of breaking down the stable ether linkage. berkeley.edunih.gov The process can occur through both metabolic and cometabolic pathways. itrcweb.orgberkeley.edu In metabolic degradation, the microorganism uses the dioxane as a primary source of carbon and energy. In cometabolism, the degradation occurs incidentally while the microorganism consumes another primary substrate. itrcweb.org The presence of dissolved oxygen is a critical factor for the aerobic biodegradation of dioxanes. itrcweb.org Intermediates formed during the biodegradation of 1,4-dioxane include 2-hydroxy-1,4-dioxane and β-hydroxyethoxyacetic acid (HEAA). nih.gov

Atmospheric Oxidation: In the atmosphere, the dominant degradation process for this compound is expected to be oxidation by hydroxyl radicals (•OH). This photochemical reaction leads to the breakdown of the compound, with an estimated half-life of one to three days for similar dioxanes. epa.gov This process prevents the long-range atmospheric transport and accumulation of the compound.

Matrix Diffusion Effects on Environmental Persistence

Matrix diffusion is a significant process that can contribute to the long-term persistence of mobile and persistent contaminants like this compound in groundwater. itrcweb.org This process involves the slow diffusion of the contaminant from more permeable zones (like sand and gravel) into less permeable zones (like clay and silt) within an aquifer. itrcweb.org Over time, these low-permeability zones can act as a long-term secondary source, slowly releasing the contaminant back into the more permeable zones, even after the primary source has been removed. itrcweb.org The high solubility and mobility of dioxanes can exacerbate this effect, leading to prolonged plume persistence and making remediation more challenging. itrcweb.org

Occurrence and Distribution in Environmental Matrices

While specific data on the environmental occurrence of this compound is not widely available, information on the broader class of dioxanes provides insight into its likely distribution. Dioxanes have been detected in various environmental matrices, including industrial wastewater, surface water, groundwater, and even in some consumer products. researchgate.netresearchgate.net Their presence is often linked to industrial activities where they are used as solvents or are formed as byproducts. researchgate.netresearchgate.net For example, 1,4-dioxane is a known contaminant at sites where chlorinated solvents were used, as it was added as a stabilizer. clu-in.org Given its properties, this compound, if released, would likely be found dissolved in groundwater and surface water due to its high mobility and persistence. itrcweb.orgclu-in.org

Table 2: Compound Names Mentioned

Detection in Surface and Groundwater Systems

The detection of dioxane-related compounds in water systems is a significant area of environmental research. While data specifically on this compound is limited, studies on structurally similar 1,3-dioxane (B1201747) derivatives provide insight into their environmental behavior. A notable case involved a series of odor incidents in the surface and treated water of Barcelona, Spain. researchgate.net The malodorous compounds were identified as 2,5,5,-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD), which impart a "sickening or olive-oil" odor to drinking water even at very low concentrations. nih.gov

During the event, levels reached as high as 749 ng/L for TMD and 658 ng/L for 2EDD at the intake of the drinking water treatment plant (DWTP). nih.gov The source was traced back to wastewater treatment plants that used industrial byproducts from resin manufacturing to promote codigestion. nih.gov Despite treatment processes, peak values of 49 ng/L of 2EDD were still measured in the final treated water. researchgate.net

Groundwater is also susceptible to contamination. In a separate incident in the Tordera aquifer in Spain, contamination with 1,3-dioxane and 1,3-dioxalane derivatives was reported. researchgate.net Similarly, studies in Thailand detected 1,4-dioxane in 17.86% of processed water samples, with concentrations ranging from 44.58 to 81.24 μg/L, particularly in areas using groundwater as the source. e3s-conferences.org This suggests that groundwater in industrial areas may be contaminated with various dioxanes. e3s-conferences.org The high water solubility and low potential for adsorption to soil mean that once dioxanes enter groundwater, they can spread rapidly and contaminate large areas. e3s-conferences.orgloureirotreatability.com

Table 1: Detection of 1,3-Dioxane Derivatives in Barcelona Water Systems

| Compound | Location | Maximum Detected Concentration (ng/L) | Reference |

|---|---|---|---|

| 2,5,5,-trimethyl-1,3-dioxane (TMD) | DWTP Entrance | 749 | nih.gov |

| 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) | DWTP Entrance | 658 | nih.gov |

| 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) | Treated Water | 49 | researchgate.net |

Co-occurrence with Other Contaminants (e.g., Chlorinated Solvents)

Dioxanes are frequently found as co-contaminants with chlorinated solvents in groundwater. researchgate.net This is primarily because 1,4-dioxane was historically used as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (B11378) (TCA), to prevent their degradation. loureirotreatability.comclu-in.org Consequently, at sites with legacy contamination from chlorinated solvents, there is a high potential for concurrent 1,4-dioxane contamination. nih.gov

Research and analysis of contaminated sites have confirmed this strong association.

A study of over 2,000 sites in California with groundwater affected by chlorinated solvents found that 1,4-dioxane was detected at 194 of them. clu-in.org At these co-contaminated sites, 76% showed co-occurrence with TCA. clu-in.org

An evaluation of U.S. Air Force (USAF) installations found that 93.7% of all 1,4-dioxane detections occurred where trichloroethylene (B50587) (TCE) and/or TCA were also present, confirming that 1,4-dioxane is rarely found independently of chlorinated solvent contamination. nih.gov

Surprisingly, the USAF study also revealed that 64.4% of all 1,4-dioxane detections were associated with TCE alone, demonstrating that despite the prevailing opinion that it was not a primary stabilizer for TCE, the two are common co-contaminants. nih.gov

This pattern of co-occurrence is a critical factor in environmental monitoring, as the presence of chlorinated solvent plumes strongly suggests that 1,4-dioxane may also be present, even if it has not been specifically tested for. clu-in.org Due to its physical properties, 1,4-dioxane often migrates farther and faster in groundwater than the solvents it was used to stabilize, creating extensive and dilute plumes. loureirotreatability.comsanbornhead.com

Analytical Methodologies for Environmental Monitoring

The detection and quantification of contaminants like this compound in environmental samples rely on sophisticated analytical techniques. nih.gov Sample preparation is a crucial first step, often involving pre-concentration and clean-up to isolate the target analytes from the complex sample matrix. nih.gov Common preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov Following preparation, chromatographic methods are typically employed for separation and analysis. nih.gov Gas chromatography (GC) and liquid chromatography (LC) are widely used, often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.govnih.gov

Advanced Analytical Techniques for Trace Level Detection

Given the potential for environmental impact even at low concentrations, highly sensitive analytical methods are required to detect dioxanes at trace levels (parts per billion or trillion). researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the benchmark technique for the analysis of many organic pollutants, including dioxins. fastercapital.comnih.gov The combination of GC's separation capabilities with the high selectivity of MS, which can monitor for specific characteristic ions of a compound, makes it a powerful tool for identifying compounds even in complex mixtures. nih.gov For 1,4-dioxane, EPA Method 8015B uses GC with a flame ionization detector (FID), achieving detection limits in the low µg/L range. nih.gov

Purge-and-Trap Systems : To enhance detection limits, a heated purge-and-trap system can be used to extract volatile compounds like dioxanes from water samples. The analytes are then thermally desorbed into the GC-MS system. This method can achieve detection limits of around 2 ppb for 1,4-dioxane. nih.gov

High-Resolution Mass Spectrometry (HRMS) : For extremely low detection limits, high-resolution mass spectrometry is employed. This technology can measure the mass of a compound's ions with very high accuracy, allowing for the determination of its precise molecular formula. youtube.com When combined with techniques like purge-and-trap, HRMS can achieve detection limits in the low parts per trillion (ppt) range. nih.gov

Methodological Improvements for Polar Substance Analysis

Cyclic ethers like dioxanes present analytical challenges due to their chemical properties. Their high water solubility (a characteristic of polar substances) and low Henry's law constants make them difficult to remove from water for analysis. nih.gov Standard analytical methods may not be efficient for these polar compounds.

To address this, improved sample preparation methods have been developed. One such advancement is a solid-phase extraction (SPE) method using activated carbon disks for the quantitative determination of 1,4-dioxane and tetrahydrofuran (B95107) (THF). nih.gov This method requires a relatively small sample volume (80 mL) and minimizes solvent use. It demonstrates high average recoveries of 98% for dioxane and 95% for THF, with method quantitation limits as low as 0.31 µg/L for dioxane. nih.gov Such specialized methods are crucial for the accurate monitoring of polar contaminants in groundwater. nih.gov

Targeted vs. Non-Target Screening Approaches

Environmental monitoring can be performed using two primary strategies: targeted analysis and non-target screening (NTS). youtube.com

Targeted analysis involves developing specific methods to look for known chemicals of concern for which reference standards are available. youtube.com This approach is highly sensitive and quantitative but is limited to a pre-defined list of compounds, meaning it will miss any unexpected or previously unknown contaminants. youtube.com

Non-target screening (NTS) , in contrast, aims to identify a much broader range of chemicals in a sample, including those for which there is no prior knowledge. youtube.com This approach typically uses high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), which captures a full spectrum of all detectable ions in the sample. rsc.org By analyzing the exact masses and fragmentation patterns, researchers can tentatively identify compounds by comparing the data against extensive spectral libraries and databases. rsc.org Compounds are considered tentatively identified until confirmed with a pure reference standard. nih.gov

The two approaches are complementary. rsc.org Targeted analysis provides precise quantification for regulated or known high-risk compounds, while NTS offers a more holistic view of the chemical landscape, enabling the discovery of emerging contaminants and transformation products that would otherwise go undetected. youtube.comrsc.org

Table 2: Comparison of Analytical Screening Approaches

| Feature | Targeted Analysis | Non-Target Screening (NTS) | Reference |

|---|---|---|---|

| Objective | Detect and quantify a pre-defined list of known chemicals. | Identify as many chemicals as possible, including unknown compounds. | youtube.com |

| Requirement | Requires analytical reference standards for each compound. | Does not require prior knowledge or standards for initial detection. | youtube.com |

| Primary Technology | LC-MS/MS, GC-MS | LC-HRMS (e.g., QTOF, Orbitrap), GC-HRMS | nih.govnih.gov |

| Advantage | High sensitivity, accuracy, and quantitative precision. | Comprehensive screening, discovery of emerging contaminants. | youtube.comnih.gov |

| Limitation | "You only find what you are looking for"; misses unknown contaminants. | Identification is often tentative; quantification is challenging without standards. | youtube.comnih.gov |

Future Research Directions

Elucidation of Remaining Mechanistic Ambiguities

While the general mechanisms of acid-catalyzed hydrolysis for 1,3-dioxanes are well-established, specific nuances related to the heavily substituted 2,2,4,6-tetramethyl-1,3-dioxane remain to be fully clarified. The combined steric hindrance from the gem-dimethyl group at the C2 position and the methyl groups at C4 and C6 significantly influences the stability of reaction intermediates and the energetics of the transition state. thieme-connect.de

Future research should employ a combination of high-level computational modeling and sophisticated kinetic experiments to dissect these complex steric and electronic interactions. Investigating the equilibrium between configurational diastereomers, such as cis and trans isomers, can provide valuable thermodynamic data. researchgate.net Detailed studies focusing on reaction kinetics, the potential for ring-opening and ring-closing tautomerism, and the precise influence of each methyl group on the reaction pathway will provide a more complete mechanistic portrait. nih.gov

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 1,3-dioxanes is often achieved through the acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.netstackexchange.com However, achieving high stereoselectivity in the synthesis of polysubstituted dioxanes like this compound is a significant challenge. The creation of specific cis/trans isomers is often difficult to control with standard methods.

Prospective research should focus on the design of advanced catalytic systems to govern the stereochemical outcome of the cyclization reaction. researchgate.netmdpi.com This includes the exploration of:

Chiral Catalysts: Employing chiral Lewis acids or Brønsted acids to induce asymmetry and favor the formation of one stereoisomer over another.

Organocatalysis: Using small organic molecules as catalysts to provide a metal-free and often highly selective alternative.

Biocatalysis: Leveraging enzymes, such as lipases, which are known to catalyze reactions with high specificity under mild conditions, to produce enantiomerically pure dioxane derivatives. rsc.orgmdpi.com

These modern synthetic methods are crucial for accessing specific stereoisomers needed for advanced material applications and detailed stereochemical studies. nih.govresearchgate.net

Exploration of Advanced Conformational Dynamics under Varied Conditions

Like cyclohexane (B81311), the 1,3-dioxane (B1201747) ring preferentially adopts a chair conformation to minimize torsional strain and steric interactions. thieme-connect.de The presence of four methyl groups on the this compound ring introduces significant conformational constraints and preferences. While the ground-state conformations have been studied, the dynamic behavior of the molecule under non-standard conditions is an area ripe for exploration.

Future studies should utilize advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) and high-pressure spectroscopy, to probe the conformational landscape. These experiments can reveal the energy barriers between different chair and twist-boat conformations and potentially identify previously unobserved transient structures. Coupling these experimental results with high-level molecular dynamics simulations will enable a comprehensive understanding of the thermodynamic and kinetic parameters governing its flexibility.

Design of Next-Generation Dioxane-Based Materials

The rigid and well-defined structure of the 1,3-dioxane unit makes it an attractive building block for the creation of novel polymers and advanced materials. futurside.com The incorporation of the bulky this compound moiety into a polymer backbone could impart unique physical and chemical properties.

Research in this area should be directed toward:

Monomer Synthesis: Developing methods to functionalize this compound to make it suitable for polymerization.

Polymerization Studies: Investigating the polymerization of these dioxane-based monomers to create new classes of materials, such as polyesters, polycarbonates, or composites. researchgate.net

Property Characterization: Evaluating the resulting polymers for properties like thermal stability (glass transition temperature), mechanical strength, optical clarity, and permeability.

The development of such "next-generation" materials could be accelerated by integrating machine learning and physics-based modeling to predict polymer properties and guide experimental design. researchgate.netnih.gov These materials could find applications in areas ranging from specialty plastics to advanced coatings and membranes. nih.gov

Refined Environmental Transport Modeling and Remediation Strategies

The environmental fate of cyclic ethers like 1,4-dioxane (B91453) is a subject of significant regulatory and scientific interest due to their mobility in groundwater and resistance to degradation. itrcweb.orgitrcweb.orgresearchgate.net Although this compound is not as widely studied as a contaminant, understanding its potential environmental impact is crucial.

Future research should focus on:

Environmental Fate Studies: Determining key environmental parameters such as its solubility, soil adsorption coefficient, and potential for biodegradation under various conditions (aerobic and anaerobic). itrcweb.org

Transport Modeling: Developing and refining conceptual site models to predict how this compound might migrate in soil and groundwater systems. itrcweb.org This includes understanding processes like advection and diffusion. itrcweb.org

Remediation Technologies: Investigating the efficacy of established and emerging remediation techniques, such as advanced oxidation processes (AOPs) and bioremediation, for the potential treatment of water contaminated with this compound. youtube.comepa.gov

This research will provide the necessary data to assess the environmental risks associated with this compound and to design effective cleanup strategies if required.

Proposed Future Research Summary

| Research Area | Key Questions | Proposed Techniques |

|---|---|---|

| Mechanistic Ambiguities | How do steric and electronic effects of the four methyl groups influence reaction rates and intermediate stability? | Kinetic Isotope Effects, High-Level Computational Modeling (DFT), Thermodynamic Analysis of Isomer Equilibria |

| Stereoselective Synthesis | How can specific stereoisomers (cis/trans) be synthesized with high purity? | Chiral Lewis Acid Catalysis, Organocatalysis, Biocatalysis (Enzymatic Reactions) |

| Conformational Dynamics | What is the complete conformational energy landscape, especially under non-standard conditions? | Variable-Temperature/High-Pressure NMR, Raman Spectroscopy, Molecular Dynamics (MD) Simulations |

| Dioxane-Based Materials | Can this molecule be a building block for polymers with novel properties (e.g., high thermal stability)? | Monomer Functionalization, Controlled Polymerization, Thermal & Mechanical Analysis (DSC, TGA, DMA) |

| Environmental Fate | What is its mobility and persistence in soil and water? What are effective remediation methods? | Biodegradation Assays, Soil-Water Partitioning Studies, Advanced Oxidation Processes, Contaminant Transport Modeling |

Q & A

Basic: What are the common synthetic routes for preparing 2,2,4,6-Tetramethyl-1,3-dioxane, and what experimental conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves Grignard reactions with methyl iodide and methoxy-substituted precursors. For example, trans-2,4,4,6-tetramethyl-1,3-dioxane is prepared by reacting trans-2-methoxy-4,4,6-trimethyl-1,3-dioxane with methylmagnesium iodide. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of methoxy compound to methyl iodide ensures complete methylation .

- Purification : Vacuum distillation (e.g., boiling point 327–328 K at 3.7 kPa) removes byproducts and unreacted starting materials.

- Yield optimization : Maintaining anhydrous conditions and controlled temperature (~0°C during Grignard addition) minimizes side reactions .

Basic: How can researchers determine the stereochemical configuration of this compound isomers using spectroscopic methods?

Methodological Answer:

13C NMR is critical for distinguishing axial and equatorial methyl groups. For example:

- Chemical shifts : Axial methyl groups in 1,3-dioxanes resonate upfield (~20–22 ppm) compared to equatorial groups (~25–27 ppm) due to steric and electronic effects .

- Coupling constants : In 1H NMR , coupling between axial protons (J ≈ 10–12 Hz) vs. equatorial protons (J ≈ 4–6 Hz) helps identify chair conformations .

- X-ray crystallography : Resolves absolute configuration, particularly for resolving cis/trans isomer mixtures (e.g., cis-2,2,4,6-tetramethyl-1,3-dioxane shows distinct unit cell parameters) .

Advanced: Why do observed ionization potentials (IPs) in photoelectron spectra of this compound deviate from additive group contribution predictions, and how can these discrepancies be methodologically addressed?

Methodological Answer:

Photoelectron spectroscopy reveals IP deviations due to stereoelectronic effects :

- IP1 and IP3 : Align with predictions (ΔIP ≈ 0.60–0.74 eV) for axial methyl groups, confirming additive substituent effects .

- IP2 and IP4 : Deviations (ΔIP2 = −0.15 eV lower; ΔIP4 = −0.16 eV higher) suggest hyperconjugative interactions between methyl groups and lone pairs on oxygen atoms.

Resolution strategies : - DFT calculations : Model orbital interactions to quantify hyperconjugation (e.g., methyl → σ*(C-O) donation) .

- Variable-temperature spectroscopy : Assess conformational flexibility’s impact on IPs .

Advanced: What methodological approaches are employed to analyze the thermodynamic stability differences between cis- and trans-2,2,4,6-Tetramethyl-1,3-dioxane?

Methodological Answer:

Vaporization enthalpy (ΔHvap) and enthalpies of formation (ΔHf°) provide insights:

| Isomer | ΔHvap (kJ/mol) | ΔHf° (kJ/mol) | Source |

|---|---|---|---|

| cis-2,2,4,6-tetramethyl | 43.3 ± 0.1 | −485.3 ± 0.3 | |

| trans-2,2,4,6-tetramethyl | 43.3 ± 0.2 | −498.3 ± 0.3 |

- Equilibration studies : Heating isomers in acidic media (e.g., HCl/ethanol) shows trans isomers dominate at equilibrium (ΔG ≈ −7.1 kJ/mol), confirming higher thermodynamic stability .

- Computational modeling : B3LYP/6-31G** calculations correlate trans isomer stability with reduced 1,3-diaxial strain .

Advanced: How does the choice of Grignard reagent influence the stereochemical outcome in the synthesis of multi-methyl-substituted 1,3-dioxanes?

Methodological Answer:

Grignard reagents like methylmagnesium iodide favor axial methylation due to steric hindrance:

- Mechanism : Bulky Grignard reagents attack the less hindered equatorial position of the dioxane ring, yielding axial methyl groups post-ring closure .

- Case study : Using 2-(2-bromoethyl)-1,3-dioxane with methylmagnesium bromide produces this compound with >90% trans selectivity under kinetic control .

- Reagent optimization : Smaller alkyl groups (e.g., ethyl vs. methyl) reduce steric effects, altering product distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.